

# Application Notes and Protocols for Spray Coating of Aluminum Chromate

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## Compound of Interest

Compound Name: Aluminum chromate

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These application notes provide a comprehensive overview and detailed protocols for the application of **aluminum chromate** conversion coatings using spray techniques. This document is intended to guide researchers and professionals in achieving consistent and high-quality chromate coatings for corrosion protection, paint adhesion, and electrical conductivity on aluminum and its alloys.

## Introduction to Chromate Conversion Coatings

Chromate conversion coatings are a chemical treatment process that forms a protective, non-metallic film on the surface of aluminum. This film is an integral part of the metal surface, created by a chemical reaction between the aluminum and the chromate solution.<sup>[1][2][3]</sup> The resulting coating enhances corrosion resistance, improves the adhesion of subsequent organic coatings like paints and primers, and can also be formulated to maintain electrical conductivity.<sup>[2][4][5]</sup> The process is widely known by trade names such as Alodine® or Iridite®.<sup>[6]</sup>

These coatings are broadly classified by military and aerospace standards, such as MIL-DTL-5541, into types (based on chromium content) and classes (based on performance).<sup>[2][5]</sup>

- Type I: Contains hexavalent chromium.
- Type II: Is free of hexavalent chromium (e.g., trivalent chromium-based).
- Class 1A: Provides maximum corrosion protection for painted or unpainted surfaces.[2][5]
- Class 3: Offers corrosion protection where low electrical resistance is a primary requirement. [2][5]

While immersion is a common application method, spray coating offers a practical alternative, especially for large or complex-shaped components.[7][8][9]

## Spray Coating Techniques

Various spray methods can be employed for the application of **aluminum chromate** conversion coatings, with High Volume, Low Pressure (HVLP) spray systems being a popular choice due to their efficiency and control.

- **Conventional Spray:** Utilizes high air pressure to atomize the fluid. While effective, it can lead to more overspray.
- **High Volume, Low Pressure (HVLP):** Employs a higher volume of air at a lower pressure to atomize the coating solution.[1][10] This results in higher transfer efficiency, meaning more of the solution adheres to the substrate, reducing waste and environmental impact.[10]
- **Airless Spray:** The fluid is forced through a small orifice at high pressure, causing it to atomize. This method is suitable for applying a large volume of coating quickly.

For laboratory and research applications, HVLP spray guns offer a good balance of control and efficiency.

## Quantitative Data

The following tables summarize key quantitative data related to **aluminum chromate** conversion coatings applied in accordance with common industry standards.

### Table 1: Coating Specifications and Performance

Specification	Class	Appearance	Coating Mass (g/m <sup>2</sup> )	Typical Corrosion Resistance (ASTM B117 Salt Spray)	Primary Application
ASTM B449	Class 1	Yellow to Brown	0.4 to 2.0	Maximum as a final finish	Corrosion Protection
	Class 2	Colorless to Yellow	0.1 to 0.4	Moderate, as a paint base	Paint Adhesion
	Class 3	Colorless	< 0.1	Decorative, slight protection	Low Electrical Resistance
	Class 4	Light Green to Green	0.2 to 5.0	Moderate, as a paint base	Paint Adhesion
MIL-DTL-5541	Class 1A	Varies (e.g., golden to tan)	Not explicitly defined by mass, but generally thicker	≥ 168 hours	Maximum Corrosion Protection
	Class 3	Varies (often lighter)	Not explicitly defined by mass, but generally thinner	≥ 168 hours (less robust than Class 1A)	Low Electrical Resistance

Note: Corrosion resistance is highly dependent on the specific aluminum alloy being treated.<sup>[6]</sup> <sup>[11]</sup> For example, a high-purity wrought aluminum alloy like 1100 can exceed 200 hours of salt spray resistance, while a cast alloy with high silicon content may fail in less than 24 hours with the same treatment.<sup>[12]</sup>

## Table 2: Typical HVLP Spray Gun Parameters for Chromate Application

Parameter	Typical Range	Notes
Fluid Tip Size	1.0 mm - 1.4 mm	Chromate solutions are typically low viscosity. Smaller tip sizes provide better atomization for thin fluids.[13][14]
Inlet Air Pressure (at gun)	20 - 45 PSI	Adjust as needed to achieve a fine, uniform mist.[7][10]
Spray Distance	6 - 9 inches (15 - 23 cm)	Maintain a consistent distance from the substrate for uniform coating thickness.[13]
Spray Pattern	6 - 10 inch (15 - 25 cm) fan	Adjust the fan control knob to achieve the desired pattern width for the specific application.[13]
Application Technique	50% overlap between passes	Ensures complete and uniform coverage of the surface.

## Experimental Protocols

The following protocols provide a step-by-step guide for the spray application of a chromate conversion coating on aluminum substrates.

### Protocol 1: Surface Preparation

Proper surface preparation is critical for the adhesion and performance of the chromate conversion coating.[15] The surface must be free of all contaminants such as oils, grease, and oxides.

- Degreasing:

- Thoroughly clean the aluminum substrate with a suitable degreasing solvent or an alkaline cleaner to remove all oils, grease, and other organic contaminants.
- For laboratory applications, sonication in a degreasing solution can be effective.
- Rinsing:
  - Rinse the substrate thoroughly with clean, deionized water to remove any residual cleaning agents.
- Deoxidizing/Desmutting:
  - Immerse the cleaned substrate in a deoxidizing solution (e.g., a mild acid etch) to remove the natural oxide layer and any embedded surface contaminants.
  - The duration of this step will depend on the specific deoxidizer and the alloy being treated.
- Final Rinse:
  - Rinse the substrate again with deionized water. The surface should exhibit a "water-break-free" appearance, where a continuous film of water remains on the surface, indicating it is completely clean.[\[16\]](#)[\[17\]](#)

## Protocol 2: Spray Application of Chromate Conversion Coating (e.g., Alodine 1201)

This protocol is a general guideline. Always refer to the technical data sheet for the specific chromate product being used.[\[8\]](#)[\[18\]](#)

Materials and Equipment:

- Prepared aluminum substrate
- Chromate conversion solution (e.g., Alodine 1201, used as received for spray application)[\[8\]](#)[\[18\]](#)
- HVLP spray gun with appropriate fluid tip (e.g., 1.0 - 1.4 mm)

- Compressed air source with regulator and moisture trap
- Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, respirator, and protective clothing.[16][17]

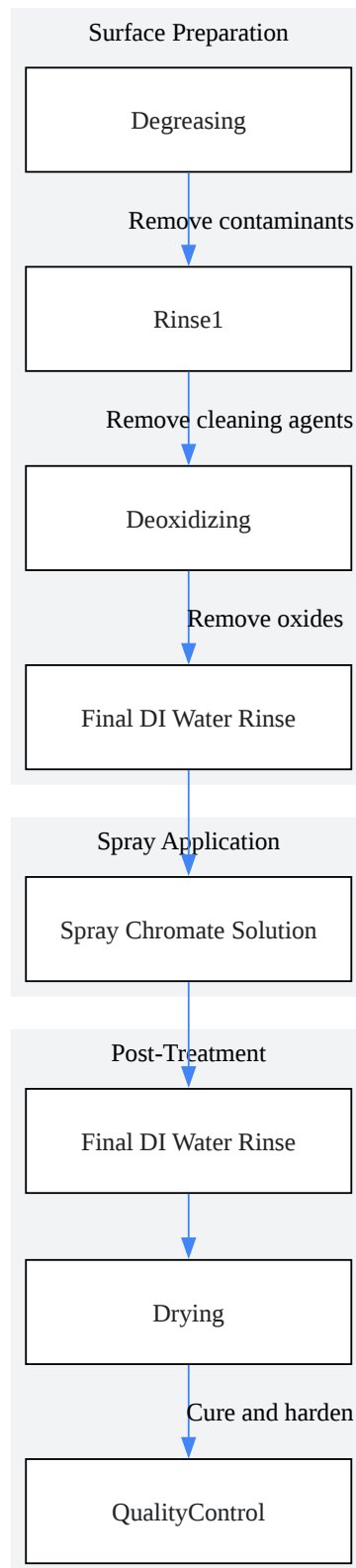
#### Procedure:

- Prepare the Spray Equipment:
  - Ensure the HVLP spray gun is clean and equipped with the correct fluid tip and nozzle.
  - Connect the gun to a clean, dry air supply and set the initial air pressure according to the parameters in Table 2.
- Test the Spray Pattern:
  - Before applying to the substrate, perform a test spray on a piece of scrap material to adjust the fan pattern and fluid flow for a uniform, fine mist.
- Application:
  - It is often beneficial to apply the chromate solution while the surface is still wet from the final deionized water rinse to promote a more uniform coating.[16][17]
  - Hold the spray gun perpendicular to the substrate at the recommended distance (e.g., 6-9 inches).[13]
  - Apply the chromate solution in even, overlapping strokes to ensure complete coverage.
  - Apply a liberal and uniform coating, ensuring the entire surface remains wet for the recommended contact time (typically 1 to 5 minutes).[16][17] Do not allow the solution to dry on the surface.[8][18] If necessary, re-wet the surface with fresh solution.[8][18]
- Rinsing:
  - Before the chromate solution dries, thoroughly rinse the surface with clean, deionized water. A gentle spray or flow of water is recommended.

- Drying:
  - Allow the coated substrate to air dry.
  - Forced air drying at a temperature not exceeding 140°F (60°C) can be used to accelerate the process. Higher temperatures can dehydrate and damage the coating, reducing its corrosion resistance.
  - The coating is typically soft and gelatinous when first applied and will harden as it dries, usually within 24 hours.[\[9\]](#)

## Visualizations

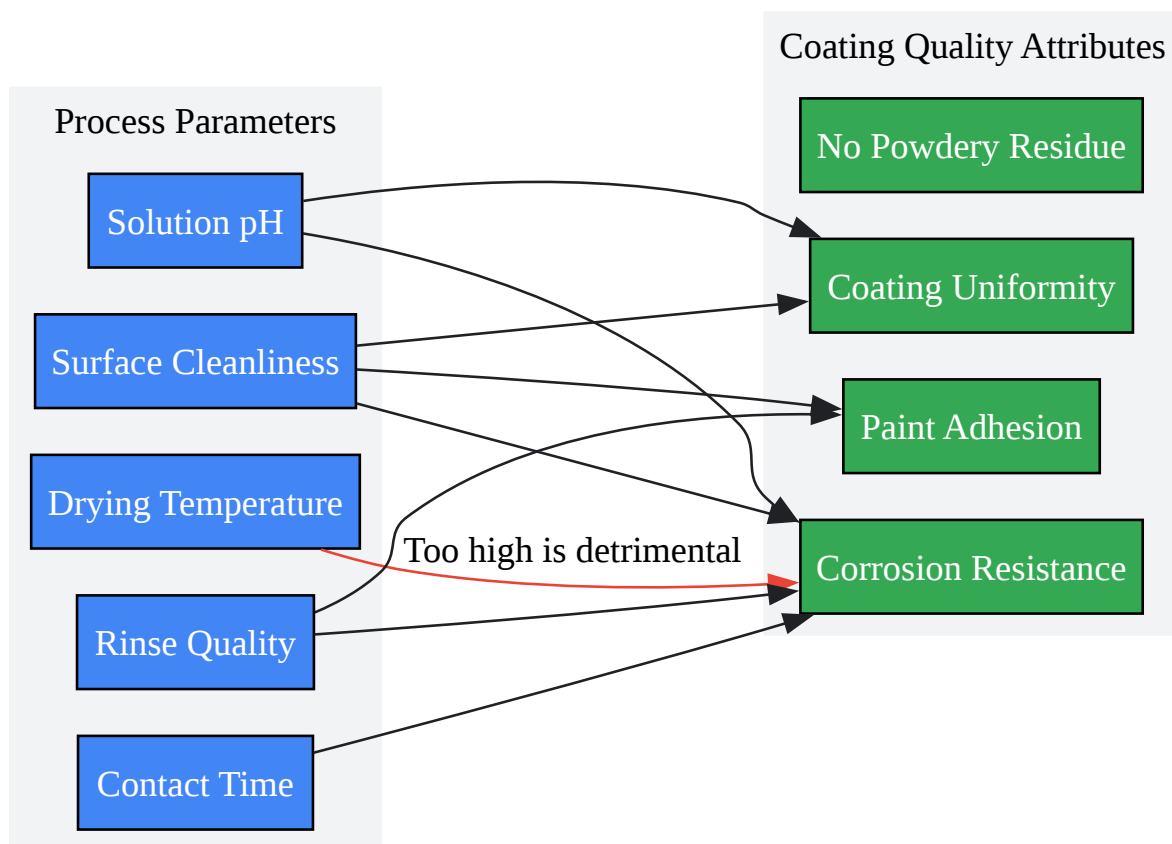
### Diagram 1: Experimental Workflow for Spray Chromating



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Caption: General workflow for applying chromate conversion coating via spray.

## Diagram 2: Key Parameters Influencing Coating Quality



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Caption: Relationship between process parameters and coating quality.

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